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Compound of Interest

Compound Name:
N-(2,5-dimethylphenyl)-3-

methylbenzamide

CAS No.: 200279-66-9

Cat. No.: B3420719 Get Quote

Executive Summary: The Nicotinamide Mimic
Poly(ADP-ribose) polymerases (PARPs) are critical nuclear enzymes involved in DNA repair,

specifically base excision repair (BER).[1] 3-methylbenzamide (3-MBA) serves as a prototypical

"first-generation" inhibitor. It functions as a nicotinamide mimic, competitively inhibiting the

NAD+ binding site on the PARP enzyme.

While 3-MBA itself has modest potency (IC50 in the micromolar range), it established the

foundational pharmacophore that led to third-generation, nanomolar-potency drugs like

Olaparib and Rucaparib. This guide dissects the molecular interactions that drive this activity.[2]

Pharmacophore & Binding Mechanism
The efficacy of 3-MBA derivatives hinges on their ability to anchor within the nicotinamide-

binding pocket of the PARP catalytic domain.

The Canonical Binding Mode
Crystallographic studies confirm that the benzamide core locks into the active site via a critical

hydrogen bond network.
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The Anchor (Amide Group): The carboxamide oxygen accepts a hydrogen bond from the

backbone amide of Gly863. The carboxamide nitrogen donates a hydrogen bond to the side

chain hydroxyl of Ser904.

The Scaffold (Phenyl Ring): Engages in

-stacking interactions with Tyr907 (in PARP-1), stabilizing the inhibitor within the hydrophobic
cleft.

The 3-Position (Meta): This position is critical for optimizing steric fit and hydrophobic

interactions. In 3-MBA, the methyl group occupies a small hydrophobic sub-pocket,

displacing water and increasing entropy-driven binding compared to the unsubstituted

benzamide.

Visualization: Active Site Interaction Map
The following diagram illustrates the critical contact points within the PARP-1 active site.
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Caption: Interaction network of 3-MBA within the PARP-1 nicotinamide pocket. H-bonds are

dashed; Pi-stacking is solid yellow.

Detailed Structure-Activity Relationship (SAR)
The SAR of 3-MBA derivatives can be deconstructed into three specific zones of modification.
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Zone 1: The Carboxamide (The "Warhead")
Requirement: The primary amide (-CONH2) is non-negotiable for high affinity in simple

benzamides.

Modifications:

N-substitution: Alkylation of the amide nitrogen (e.g., N-methyl-3-methylbenzamide)

drastically reduces potency because it disrupts the steric capability to H-bond with

Gly863/Ser904.

Bioisosteres: Replacement with sulfonamides (-SO2NH2) or esters (-COOR) generally

leads to a loss of activity due to altered geometry and H-bond donor/acceptor capabilities.

Constrained Analogs: Cyclizing the amide into a lactam ring (as seen in

phenanthridinones) locks the "warhead" in the bioactive anti-conformation, significantly

boosting potency (micromolar

nanomolar).

Zone 2: The 3-Position (Meta-Substitution)
This is the primary vector for optimization in the benzamide series.

Small Hydrophobes (Methyl, Chloro, Bromo): Enhance binding affinity relative to

unsubstituted benzamide by filling the hydrophobic pocket.

H-Bond Donors (Amino, Hydroxyl): 3-aminobenzamide (3-AB) is equipotent or slightly more

potent than 3-MBA due to additional polar contacts, though it suffers from lower metabolic

stability.

Bulky Groups: Large substituents at the 3-position can be tolerated if they extend towards

the solvent front, but steric clashes with the "roof" of the active site (helical domain) must be

avoided.

Zone 3: The 4-Position (Para-Substitution)
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Selectivity Gate: Modifications here often influence selectivity between PARP-1 and PARP-2.

[3]

Electronic Effects: Electron-withdrawing groups (e.g., 4-fluoro) can modulate the pKa of the

benzamide nitrogen, potentially strengthening the H-bond donor capability, though the effect

on overall IC50 is often modest compared to 3-position changes.

Comparative Potency Data
The following table summarizes the inhibitory activity of key 3-substituted benzamide

derivatives against PARP-1.

Compound R (3-Position) IC50 (µM)* Mechanistic Insight

Benzamide -H ~70 - 100
Lacks hydrophobic fill

in meta-pocket.

3-Methylbenzamide -CH3 ~20 - 50

Prototype;

hydrophobic

stabilization.

3-Aminobenzamide -NH2 ~30

H-bond donor

capability; classic

reference.

3-Methoxybenzamide -OCH3 ~15 - 40

Oxygen can accept

weak H-bonds; good

lipophilicity.

3-Hydroxybenzamide -OH ~25
Polar interaction;

metabolic liability.

3-Nitrobenzamide -NO2 ~35

Strong electron-

withdrawing; limits

amide basicity.

*Note: IC50 values are approximate and dependent on assay conditions (e.g., NAD+

concentration, DNA template).
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Experimental Protocols
Synthesis of 3-Substituted Benzamides
Objective: Synthesize 3-methoxybenzamide as a representative derivative. Principle: Acid

chloride activation followed by nucleophilic acyl substitution.

Workflow Diagram:
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SOCl2, Reflux, 2h
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Caption: Synthesis route for 3-methoxybenzamide via acid chloride intermediate.

Protocol Steps:

Activation: Dissolve 3-methoxybenzoic acid (10 mmol) in thionyl chloride (SOCl2, 5 mL). Add

a catalytic drop of DMF. Reflux for 2 hours under anhydrous conditions (drying tube).

Evaporation: Remove excess SOCl2 under reduced pressure to yield the crude acid chloride

(yellow oil).

Amidation: Dissolve the residue in dry dichloromethane (DCM, 10 mL). Add this solution

dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide (NH4OH, 20

mL) or ammonia in methanol.

Isolation: Stir for 1 hour. The product often precipitates. Filter the solid. If no precipitate,

extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

Purification: Recrystallize from Ethanol/Water to obtain pure white crystals.

PARP Inhibition Assay (Colorimetric)
Objective: Determine IC50 of the synthesized derivative. Principle: Measures the incorporation

of biotinylated ADP-ribose onto histone proteins.
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Preparation: Coat a 96-well plate with Histones (1 mg/mL in PBS) overnight at 4°C. Wash 3x

with PBST (PBS + 0.05% Tween-20).

Reaction Mix: Prepare PARP cocktail containing:

PARP-1 Enzyme (0.5 U/well)

Activated DNA (10 µg/mL)

Biotinylated NAD+ (25 µM)

Test Compound (Serial dilutions: 0.1 µM to 1000 µM)

Incubation: Add 50 µL of Reaction Mix to wells. Incubate for 60 minutes at room temperature.

Detection: Wash plate 3x with PBST. Add Streptavidin-HRP conjugate (1:1000 dilution).

Incubate 30 mins.

Readout: Add TMB substrate. Stop reaction with 1N H2SO4 after 10-15 mins. Measure

Absorbance at 450 nm.

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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